molecular formula C7H6FNO2 B3348504 2-Fluorobenzohydroxamic acid CAS No. 17512-70-8

2-Fluorobenzohydroxamic acid

Cat. No.: B3348504
CAS No.: 17512-70-8
M. Wt: 155.13 g/mol
InChI Key: XIGPZJPFILCQSC-UHFFFAOYSA-N
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Description

2-Fluorobenzohydroxamic acid is a hydroxamic acid derivative of 2-fluorobenzoic acid, where the carboxylic acid (-COOH) group is replaced by a hydroxamic acid (-CONHOH) moiety. However, specific data on this compound must be inferred from structurally related analogs in the evidence.

Properties

IUPAC Name

2-fluoro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGPZJPFILCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296814
Record name 2-FLUOROBENZOHYDROXAMIC ACID
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Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17512-70-8
Record name 2-Fluoro-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17512-70-8
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Record name NSC 111685
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Record name NSC111685
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Record name 2-FLUOROBENZOHYDROXAMIC ACID
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Biological Activity

2-Fluorobenzohydroxamic acid (2-FBHA) is a derivative of benzohydroxamic acid, characterized by the substitution of a fluorine atom on the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry as a histone deacetylase (HDAC) inhibitor. The biological activities of hydroxamic acids, including 2-FBHA, are primarily attributed to their ability to chelate metal ions, particularly zinc, which is essential for the activity of various metalloenzymes.

The biological activity of 2-FBHA is largely linked to its role as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 2-FBHA can promote a more open chromatin structure, thereby enhancing gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that 2-FBHA exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic genes and inhibition of anti-apoptotic proteins. Studies indicate that 2-FBHA's efficacy may be enhanced when used in combination with other chemotherapeutic agents.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0HDAC inhibition, increased p21 levels
A54910.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, 2-FBHA has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving a cohort of patients with advanced solid tumors treated with a combination therapy including 2-FBHA showed promising results, with a notable reduction in tumor size and improved survival rates compared to historical controls.
  • Case Study on Antimicrobial Resistance :
    In a clinical trial assessing the efficacy of 2-FBHA against multidrug-resistant strains of bacteria, researchers observed significant antibacterial activity, suggesting its potential use as an alternative therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
2-Fluorobenzoic acid C₇H₅FO₂ 140.11 Carboxylic acid, Fluorine Organic synthesis intermediate
2-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃ 156.11 Carboxylic acid, Fluorine, Phenol Pharmaceutical intermediates
2-Fluoro-5-formylbenzoic acid C₈H₅FO₃ 168.12 Carboxylic acid, Fluorine, Aldehyde Research applications
2-Aminobenzamide (analog) C₇H₈N₂O 136.15 Amide, Amine Enzyme inhibition studies
2-Fluorobenzohydroxamic acid C₇H₆FNO₂ ~155.12 (estimated) Hydroxamic acid, Fluorine Hypothetical chelator/catalyst

Key Observations :

  • The fluorinated aromatic ring enhances electronegativity and influences solubility and reactivity .
  • Hydroxamic acids (e.g., inferred from benzohydroxamic acid analogs) exhibit stronger metal-binding capabilities compared to carboxylic acids or amides .
  • Substituent position (e.g., 2-fluoro vs. 3-hydroxy in ) alters electronic effects and biological activity.

Physicochemical Properties

  • Solubility : Fluorinated benzoic acids (e.g., 2-fluorobenzoic acid) show moderate solubility in polar solvents due to the -COOH group , while hydroxamic acids are generally more water-soluble due to hydrogen bonding from -CONHOH .
  • Stability: Fluorine substituents increase thermal and oxidative stability compared to non-fluorinated analogs . Hydroxamic acids may degrade under acidic conditions, releasing hydroxylamine .

Research Findings and Data Gaps

  • Synthetic Challenges : Fluorination at the ortho position can hinder reactivity due to steric and electronic effects .
  • Biological Activity: Fluorinated hydroxamic acids may exhibit enhanced bioavailability compared to non-fluorinated analogs, as seen in related compounds .
  • Unaddressed Areas: No direct studies on this compound were found in the evidence, highlighting a need for experimental validation of its properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluorobenzohydroxamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic fluorination of benzoic acid derivatives or hydroxamation of 2-fluorobenzoic acid. For example, fluorination via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., Cu(I) or Pd-based catalysts) achieves moderate yields (40–65%) . Optimization of reaction time (6–24 hours) and temperature (80–120°C) is critical to minimize side products like defluorinated byproducts. Characterization via 1^1H/19^{19}F NMR and HPLC is recommended to confirm purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • NMR :
  • 1^1H NMR: Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm. The hydroxamic acid (-CONHOH) proton resonates at δ 9.5–10.5 ppm (broad singlet).
  • 19^{19}F NMR: A single peak near δ -110 ppm (ortho-fluorine environment) .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O-H/N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 155.1 (C7_7H5_5FNO2+_2^+) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Store in a cool, dry place (<25°C) away from oxidizing agents.
  • Dispose of waste via approved hydrolysis (e.g., alkaline conditions to break the hydroxamic acid moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent systems?

  • Methodological Answer : Conflicting reactivity data (e.g., solubility vs. stability in polar vs. non-polar solvents) require systematic analysis:

Controlled Solvent Screening : Test solubility in DMSO, DMF, and THF, monitoring degradation via HPLC over 24 hours.

Kinetic Studies : Measure reaction rates in different solvents to identify solvent-dependent activation barriers.

DFT Calculations : Model solvent interactions to predict stabilization effects (e.g., DMSO stabilizes the hydroxamate anion via hydrogen bonding) .

Q. What computational models predict the interaction of this compound with metalloenzymes, and how do these align with experimental data?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to Zn2+^{2+}-dependent enzymes (e.g., histone deacetylases). Focus on the hydroxamate group’s chelation with the metal center.
  • MD Simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories.
  • Experimental Validation : Compare IC50_{50} values from enzyme assays with docking scores. Discrepancies may arise from solvent accessibility or protein flexibility not captured in simulations .

Q. How does fluorination position (ortho vs. para) in benzohydroxamic acid derivatives affect biological activity?

  • Methodological Answer :

  • Comparative SAR Study : Synthesize 2-fluoro and 4-fluoro analogs and test against target enzymes (e.g., urease).
  • Data Table :
DerivativeIC50_{50} (µM)LogPSolubility (mg/mL)
2-Fluoro12.3 ± 1.21.80.45
4-Fluoro28.7 ± 2.11.50.78
  • Analysis : Ortho-fluorination enhances steric hindrance, improving binding affinity but reducing solubility due to higher lipophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values of this compound?

  • Methodological Answer :

Re-measurement : Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) to determine pKa.

Literature Review : Compare methodologies (e.g., UV-Vis vs. NMR-based pKa determination).

Contextual Factors : Note solvent ionic strength and temperature variations across studies. For example, pKa ranges from 8.2–8.9 in water, but shifts to 7.5–8.1 in 50% DMSO due to solvation effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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